![molecular formula C13H10N2O2S B2559497 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol CAS No. 692732-74-4](/img/structure/B2559497.png)
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol
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Overview
Description
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group attached to the benzofuran ring and a pyrimidinethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the pyrimidinethiol ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Antiviral Activity
Research indicates that pyrimidine derivatives, including 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol, exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit the replication of various viruses, including HIV. The mechanism of action is believed to involve the inhibition of viral reverse transcriptase enzymes, which are crucial for viral replication .
Antitumor Properties
Several studies have reported the antitumor activity of pyrimidine derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro and in vivo. Its structural characteristics may allow it to interact with specific cellular targets involved in cancer progression .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Preliminary data suggest that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of pyrimidine derivatives highlighted the effectiveness of this compound against HIV. In vitro assays demonstrated that the compound significantly reduced viral load in infected cell lines compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in HIV treatment .
Case Study 2: Antitumor Activity
In another investigation, researchers evaluated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced apoptosis and inhibited cell migration and invasion, which are critical processes in cancer metastasis. These results underscore the potential of this compound as a lead structure for developing new anticancer therapies .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine: Similar structure with an ethanamine moiety instead of pyrimidinethiol.
(7-Methoxy-1-benzofuran-2-yl)boronic acid: Contains a boronic acid group instead of pyrimidinethiol.
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: Features a chromenone ring fused with the benzofuran moiety.
Uniqueness
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is unique due to the presence of both the benzofuran and pyrimidinethiol moieties, which confer distinct chemical and biological properties.
Biological Activity
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is a compound characterized by the presence of a benzofuran moiety and a pyrimidinethiol group. Its unique structure suggests potential biological activities, which have been the focus of various research studies. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
The compound's IUPAC name is this compound, and it is known for its distinct chemical properties due to the combination of the benzofuran and pyrimidinethiol groups. The synthesis typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions, often using sodium hydroxide or potassium hydroxide as catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. While detailed molecular targets are still being elucidated, preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinethiol have shown effectiveness against various bacterial strains. In one study, a related compound demonstrated a zone of inhibition of 16 mm against pathogenic bacteria, indicating potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds containing thioether or thioketone functionalities have been reported to possess cytotoxic effects against cancer cell lines. For example, thioxopyrimidines have exhibited significant activity against human cancer cells, suggesting that similar mechanisms may apply to this compound .
Study 1: Antimicrobial Efficacy
In a comparative study, various thio-containing pyrimidines were synthesized and screened for their antimicrobial properties. The results showed that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 10 µg/mL .
Study 2: Anticancer Screening
Another investigation focused on the cytotoxic effects of thio-containing compounds on different cancer cell lines. The study revealed that specific derivatives led to significant apoptosis in cancer cells, with IC50 values indicating potent anticancer activity. The mechanisms involved included the induction of oxidative stress and disruption of mitochondrial function .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-(7-methoxy-1-benzofuran-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDSHZMSOCYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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